1-(3-tert-butylphenyl)piperidin-3-amine
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Overview
Description
1-(3-tert-butylphenyl)piperidin-3-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The tert-butylphenyl group attached to the piperidine ring enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-tert-butylphenyl)piperidin-3-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the hydrogenation of pyridine derivatives.
Introduction of the tert-Butylphenyl Group: The tert-butylphenyl group can be introduced via Friedel-Crafts alkylation or acylation reactions. This involves reacting the piperidine ring with tert-butylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Amination: The final step involves the introduction of the amine group at the 3-position of the piperidine ring. This can be achieved through nucleophilic substitution reactions using appropriate amine precursors.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-tert-butylphenyl)piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amine position. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
1-(3-tert-butylphenyl)piperidin-3-amine has diverse applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and as a building block for bioactive molecules.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-tert-butylphenyl)piperidin-3-amine involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The tert-butylphenyl group enhances its binding affinity and selectivity, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
1-(3-tert-butylphenyl)piperidin-3-amine can be compared with other piperidine derivatives, such as:
1-Phenylpiperidin-3-amine: Lacks the tert-butyl group, resulting in different reactivity and stability.
1-(4-tert-butylphenyl)piperidin-3-amine: The position of the tert-butyl group affects the compound’s properties and applications.
1-Benzylpiperidin-3-amine: The benzyl group provides different steric and electronic effects compared to the tert-butylphenyl group.
The unique tert-butylphenyl group in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
2751620-09-2 |
---|---|
Molecular Formula |
C15H24N2 |
Molecular Weight |
232.4 |
Purity |
95 |
Origin of Product |
United States |
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